

An In-depth Technical Guide to 3-Acetoxybenzaldehyde: Properties, Synthesis, and Biological Relevance

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Compound of Interest

Compound Name: 3-Formylphenyl acetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxybenzaldehyde, a derivative of benzaldehyde, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring both an aldehyde and an acetate ester functional group, provides a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Acetoxybenzaldehyde, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in drug discovery, including its interaction with key biological signaling pathways.

Core Properties of 3-Acetoxybenzaldehyde

A summary of the key physical and chemical properties of 3-Acetoxybenzaldehyde is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value
Molecular Formula	C ₉ H ₈ O ₃ [1][2]
Molecular Weight	164.16 g/mol [1][2]
CAS Number	34231-78-2[1][2]
Appearance	Light orange to yellow to green clear liquid
Boiling Point	561.93 K[3]
Melting Point	344.29 K[3]
Density	1.17 g/cm ³
Solubility	Insoluble in water. Soluble in organic solvents like ethanol, ether, and benzene.
logP (Octanol/Water)	1.424[3]

Synthesis and Purification

The most common method for the synthesis of 3-Acetoxybenzaldehyde is through the acetylation of 3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis via Acetylation

Materials:

- 3-hydroxybenzaldehyde
- Acetic anhydride
- Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Stir plate and stir bar
- Round bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round bottom flask, dissolve 3-hydroxybenzaldehyde in a suitable organic solvent such as dichloromethane.
- Add a slight excess of acetic anhydride to the solution.
- Slowly add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid and remove excess acetic anhydride, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-Acetoxybenzaldehyde.

Experimental Protocol: Purification by Column Chromatography

Materials:

- Crude 3-Acetoxybenzaldehyde

- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate
- Glass column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a glass column with the silica gel slurry.
- Dissolve the crude 3-Acetoxybenzaldehyde in a minimal amount of the eluent (a mixture of hexane and ethyl acetate).
- Carefully load the sample onto the top of the silica gel bed.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified 3-Acetoxybenzaldehyde.

Analytical Characterization

Accurate characterization of 3-Acetoxybenzaldehyde is crucial for confirming its identity and purity. The following are typical analytical methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Proton NMR): The ^1H NMR spectrum provides information about the different types of protons and their neighboring environments.

- Typical Solvent: CDCl_3
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Expected Chemical Shifts (δ):
 - Aldehyde proton ($-\text{CHO}$): $\sim 9.9\text{-}10.1$ ppm (singlet)
 - Aromatic protons: $\sim 7.2\text{-}7.8$ ppm (multiplets)
 - Acetyl protons ($-\text{COCH}_3$): ~ 2.3 ppm (singlet)
- ^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum reveals the number of unique carbon atoms in the molecule.
 - Typical Solvent: CDCl_3
 - Expected Chemical Shifts (δ):
 - Aldehyde carbonyl carbon: $\sim 190\text{-}192$ ppm
 - Ester carbonyl carbon: $\sim 168\text{-}170$ ppm
 - Aromatic carbons: $\sim 120\text{-}155$ ppm
 - Acetyl methyl carbon: $\sim 20\text{-}22$ ppm

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

- Expected Characteristic Absorptions (cm^{-1}):
 - Aldehyde C-H stretch: ~ 2820 and 2720 cm^{-1}
 - Carbonyl ($\text{C}=\text{O}$) stretch (aldehyde and ester): A strong, broad peak around $1700\text{-}1770$ cm^{-1}
 - C-O stretch (ester): $\sim 1200\text{-}1300$ cm^{-1}

- Aromatic C=C stretches: $\sim 1450\text{-}1600\text{ cm}^{-1}$

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 3-Acetoxybenzaldehyde.

- Typical Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
- Purpose: To separate 3-Acetoxybenzaldehyde from any starting materials, by-products, or other impurities.

Biological Relevance and Applications in Drug Development

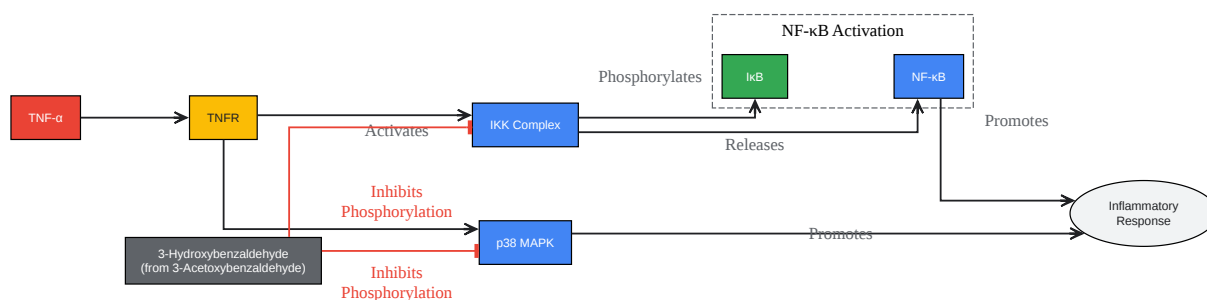
Benzaldehydes are a class of compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] 3-Acetoxybenzaldehyde, as a functionalized benzaldehyde, is a valuable building block for creating more complex molecules with potential therapeutic activities.

One significant area of interest is the biological activity of its parent compound, 3-hydroxybenzaldehyde. Research has shown that 3-hydroxybenzaldehyde exhibits vasculoprotective effects.[5][6] It has been demonstrated to inhibit the proliferation of vascular smooth muscle cells and reduce inflammation in endothelial cells.[5][6]

Inhibition of TNF- α Induced Inflammatory Pathway

A key finding is the ability of 3-hydroxybenzaldehyde to modulate the inflammatory response triggered by Tumor Necrosis Factor-alpha (TNF- α) in Human Umbilical Vein Endothelial Cells (HUVECs).[1] 3-Hydroxybenzaldehyde has been shown to inhibit the phosphorylation of two critical signaling proteins: nuclear factor-kappa B (NF- κ B) and p38 mitogen-activated protein kinase (p38 MAPK).[1][5] Since 3-acetoxybenzaldehyde can be readily hydrolyzed back to 3-

hydroxybenzaldehyde, this signaling pathway is of high interest to drug development professionals exploring anti-inflammatory agents.

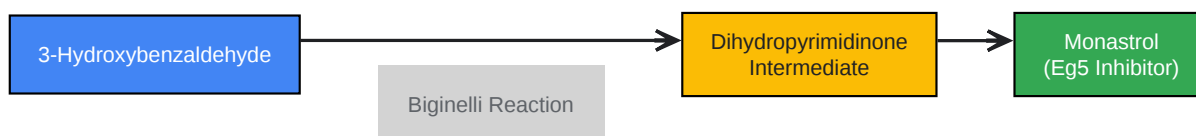


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Figure 1. Inhibition of the TNF-α induced inflammatory signaling pathway by 3-hydroxybenzaldehyde.

Role in the Synthesis of Bioactive Molecules

3-Hydroxybenzaldehyde is a known precursor in the synthesis of Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5.[7] Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest, making it an attractive target for cancer therapy. The synthesis of Monastrol from 3-hydroxybenzaldehyde highlights the utility of this structural motif in the development of potential anti-cancer drugs.



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Figure 2. Synthetic relationship between 3-hydroxybenzaldehyde and Monastrol.

Safety and Handling

3-Acetoxybenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Acetoxybenzaldehyde is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis from 3-hydroxybenzaldehyde is straightforward, and it can be effectively purified using standard laboratory techniques. The biological relevance of its parent compound, 3-hydroxybenzaldehyde, particularly its role in modulating inflammatory pathways and its use in the synthesis of potential anticancer agents, underscores the importance of 3-acetoxybenzaldehyde as a valuable building block for drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with this compound.

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